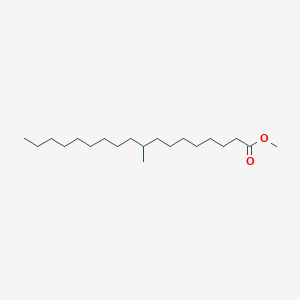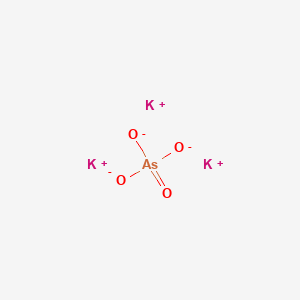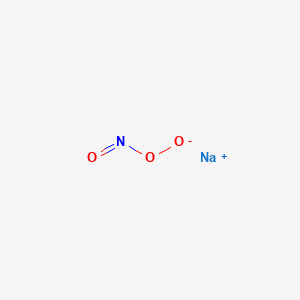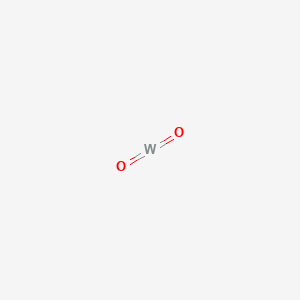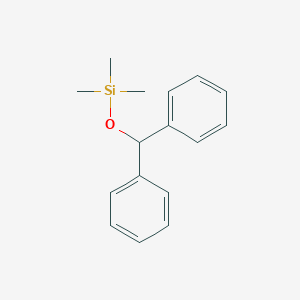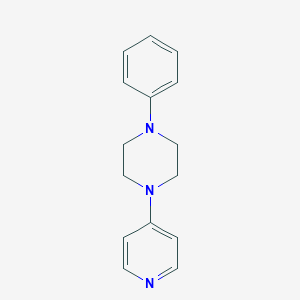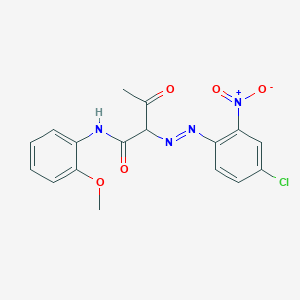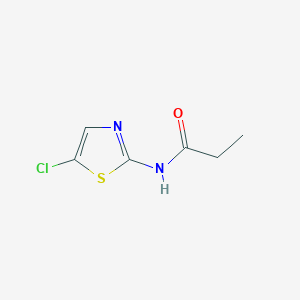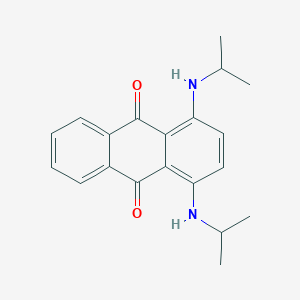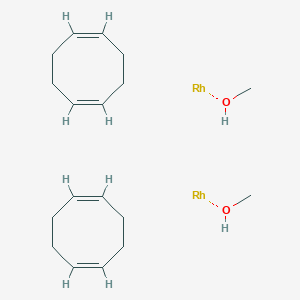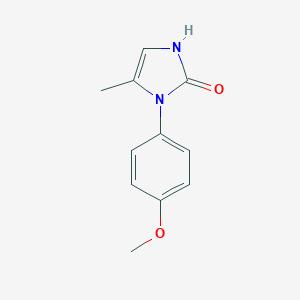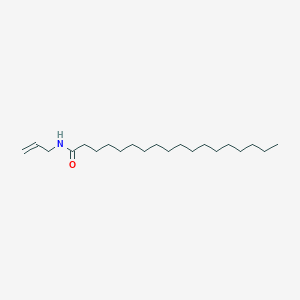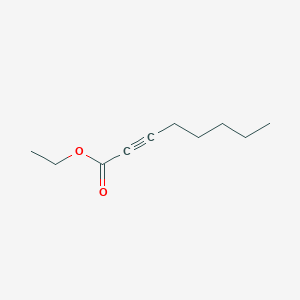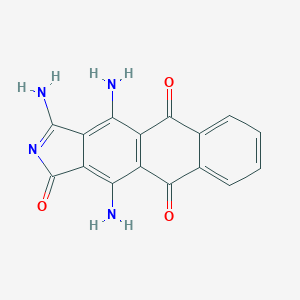
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is commonly referred to as naphthalimide and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the compound inhibits the replication of viruses and bacteria by interfering with their DNA synthesis.
Biochemische Und Physiologische Effekte
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- has been found to have biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of viruses and bacteria. In addition, the compound has been studied for its potential use in OLEDs and OSCs due to its high electron mobility and good charge transport properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- in lab experiments include its potential applications in various fields, such as cancer treatment, antiviral and antibacterial therapies, and organic electronics. The limitations of using the compound in lab experiments include its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-. One direction is to further investigate its potential use in cancer treatment and antiviral and antibacterial therapies. Another direction is to optimize its synthesis method to achieve higher yields and purity. Additionally, research can be conducted to understand the compound's mechanism of action and to develop safer and more effective derivatives of the compound for use in various applications. Finally, research can be conducted to explore the compound's potential use in other fields, such as organic electronics and materials science.
Synthesemethoden
The synthesis of 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- has been achieved through various methods. One such method involves the reaction of phthalic anhydride with 1,2-diaminobenzene in the presence of a catalyst. Another method involves the reaction of 1,2-diaminobenzene with naphthalene-1,4,5,8-tetracarboxylic dianhydride in the presence of a solvent. These methods have been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- has been studied for its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Eigenschaften
CAS-Nummer |
13418-50-3 |
|---|---|
Produktname |
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- |
Molekularformel |
C16H10N4O3 |
Molekulargewicht |
306.27 g/mol |
IUPAC-Name |
1,4,11-triaminonaphtho[2,3-f]isoindole-3,5,10-trione |
InChI |
InChI=1S/C16H10N4O3/c17-11-7-8(12(18)10-9(11)15(19)20-16(10)23)14(22)6-4-2-1-3-5(6)13(7)21/h1-4H,17-18H2,(H2,19,20,23) |
InChI-Schlüssel |
ZRWPJWRJYCWZGD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C4C(=C3N)C(=NC4=O)N)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C4C(=C3N)C(=NC4=O)N)N |
Andere CAS-Nummern |
13418-50-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



